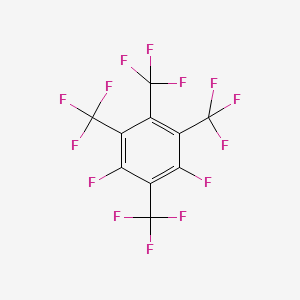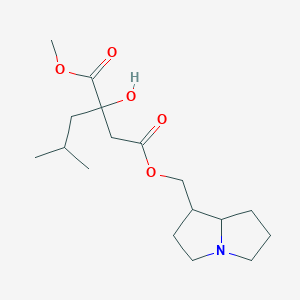
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Bromo Group: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Formation of the Vinyl Group: The phenylthio vinyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-ethyl 5-(benzyloxy)-6-chloro-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- (E)-ethyl 5-(benzyloxy)-6-fluoro-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- (E)-ethyl 5-(benzyloxy)-6-iodo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
Uniqueness
The uniqueness of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromo group, in particular, allows for unique reactivity and the formation of derivatives that may not be accessible with other halogen substituents.
Propriétés
Formule moléculaire |
C27H24BrNO3S |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-[(E)-2-phenylsulfanylethenyl]indole-3-carboxylate |
InChI |
InChI=1S/C27H24BrNO3S/c1-3-31-27(30)26-21-16-25(32-18-19-10-6-4-7-11-19)22(28)17-24(21)29(2)23(26)14-15-33-20-12-8-5-9-13-20/h4-17H,3,18H2,1-2H3/b15-14+ |
Clé InChI |
BMZOKDGUEVKNFV-CCEZHUSRSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)/C=C/SC4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=CSC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


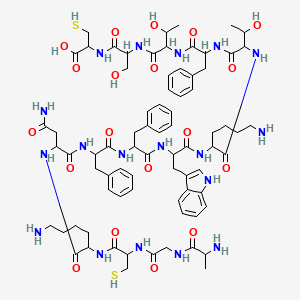
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
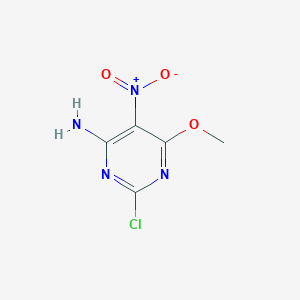
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

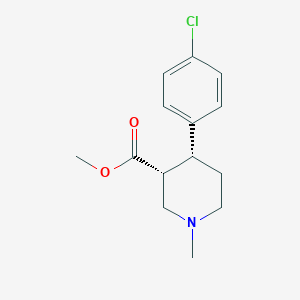
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
